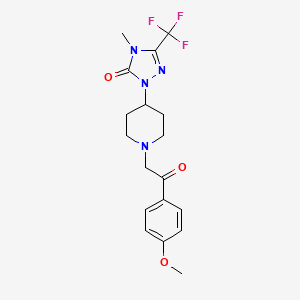

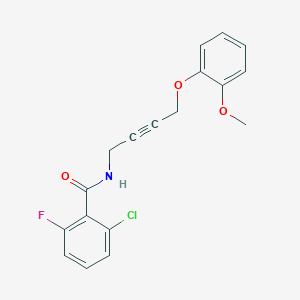

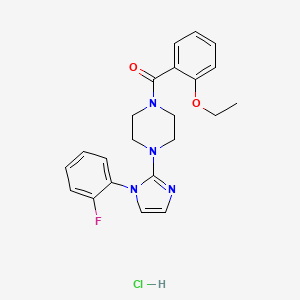

![molecular formula C10H5ClF3NO2S2 B2948055 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride CAS No. 1909337-34-3](/img/structure/B2948055.png)

3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is an organofluorine compound, which means it contains a carbon-fluorine bond. Organofluorine compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated .

Synthesis Analysis

While specific synthesis methods for “3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride” were not found, trifluoromethyl-containing compounds can be synthesized through various methods. For instance, a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate has been used to construct 3-trifluoromethyl-1,2,4-triazoles .

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Properties

A significant aspect of the research on 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride is its role in synthetic chemistry, particularly in the development of compounds with potential biological activity. For instance, López et al. (2017) developed a synthetic pathway for the preparation of a series of 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, starting from readily available methyl-phenylsulfones. This process involves the use of trifluoroacetimidoyl chlorides and a copper (II) catalyst, highlighting the compound's utility in generating biologically active molecules (López et al., 2017).

Additionally, the reactivity and applications of sulfonyl chlorides in generating carbonic anhydrase inhibitors have been explored by Scozzafava et al. (2000), where perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides were synthesized as topical intraocular pressure-lowering agents. This research showcases the compound's versatility in medicinal chemistry and drug development (Scozzafava et al., 2000).

Liquid Crystalline Properties

The study of liquid crystalline properties of compounds containing sulfonyl chloride groups, such as the work by Bradley et al. (2002), has also been a focus. They synthesized a series of 1-alkyl-3-methylimidazolium salts exhibiting thermotropic phase behavior, demonstrating the compound's potential in the development of new materials with unique properties (Bradley et al., 2002).

Antimicrobial Applications

Research by Darwish et al. (2014) into novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety showed promising antimicrobial activities. This study underscores the importance of sulfonamide moieties, such as those derived from 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride, in the development of new antimicrobial agents (Darwish et al., 2014).

Polymer Chemistry

Liu et al. (2013) synthesized fluorinated polyamides containing pyridine and sulfone moieties, demonstrating the compound's application in creating materials with high thermal stability, low dielectric constants, and excellent mechanical properties. This research highlights the compound's utility in the field of advanced polymer chemistry and materials science (Liu et al., 2013).

Eigenschaften

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO2S2/c11-19(16,17)8-5-18-15-9(8)6-2-1-3-7(4-6)10(12,13)14/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPDZDJULXCAFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NSC=C2S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

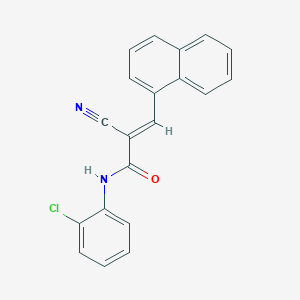

![7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2947981.png)

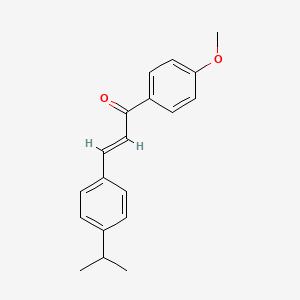

![Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate](/img/structure/B2947984.png)

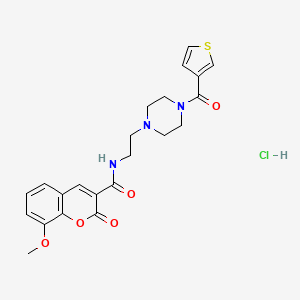

![11-[(Furan-2-yl)methyl]-10-(methylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2947988.png)

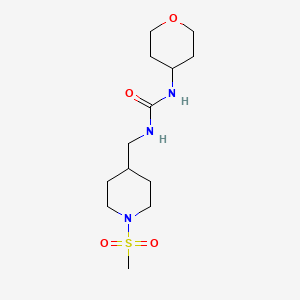

![Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2947992.png)

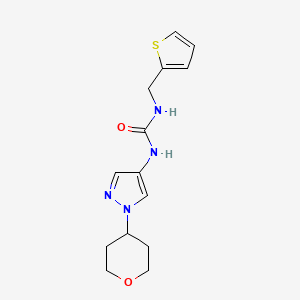

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2947993.png)